![molecular formula C13H17N3O5S B2802147 3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine CAS No. 2034252-80-5](/img/structure/B2802147.png)
3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxazolidinone class of antibiotics and has shown promising results in the treatment of various bacterial infections.
Wissenschaftliche Forschungsanwendungen
Lithiation and Synthesis Applications
Lithiation of 2-(1-chloroethyl)-2-oxazolines led to the development of substituted oxazolinyloxiranes and oxazolinylaziridines, demonstrating the utility of oxazolidine derivatives in synthetic chemistry for creating structurally complex and stereochemically rich compounds (Capriati et al., 2001).
Crystal Structure and Hydrogen Bonding
Research on the crystal structures of oxazolidinecarbohydrazides reveals the significance of weak interactions like C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, which are crucial for understanding the molecular assembly and properties of these compounds (Nogueira et al., 2015).
Acylation and Chiral Auxiliaries
Oxazolidinones are explored for their roles as protective groups for 1,2-amino alcohols and chiral auxiliaries, highlighting their importance in asymmetric synthesis and protecting group strategies (Zappia et al., 2007).
Immunomodulatory Effects of Derivatives
Studies on 1,3-oxazolidine-2-thione derivatives from Brassicales taxa explore their goitrogenic properties and immunomodulatory effects, indicating the biological relevance and potential therapeutic applications of oxazolidine derivatives (Radulović et al., 2017).
Catalysis and Synthetic Utility
Research on spiro[6H-1,3-dioxolo[4,5-c]pyran-6,5′-oxazolidine] derivatives showcases their role as catalysts in the epoxidation of olefins and CH activation of alcohols, demonstrating the catalytic and synthetic utility of oxazolidine-based compounds in organic synthesis (Ramirez & Shi, 2012).
Eigenschaften
IUPAC Name |
3-[2-(dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-15(2)22(19,20)14-11(10-6-4-3-5-7-10)8-16-12(17)9-21-13(16)18/h3-7,11,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMNYJPJUQYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(Dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

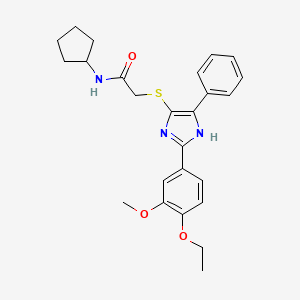
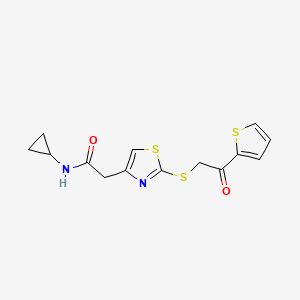
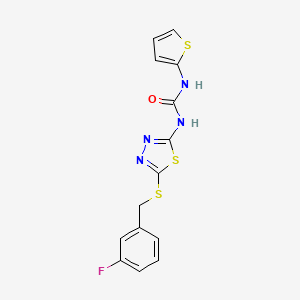
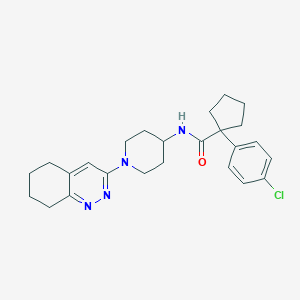
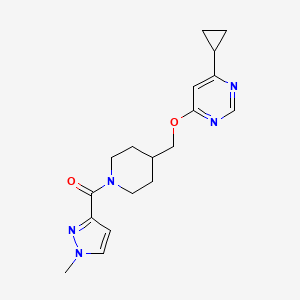
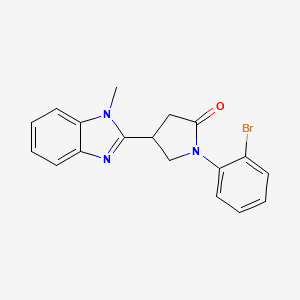
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)
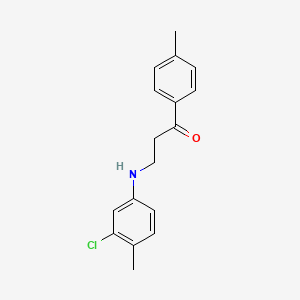
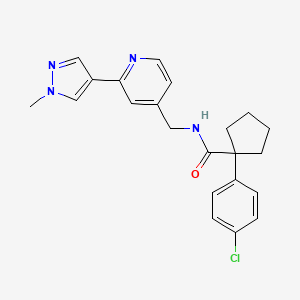
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)
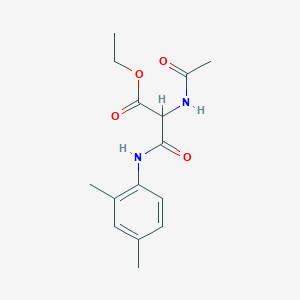
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)
![3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2802083.png)